molecular formula C11H13BrClN B8242785 (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B8242785
M. Wt: 274.58 g/mol
InChI Key: XTRMJIFWPPXPBN-XQKZEKTMSA-N
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Description

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound featuring a bromophenyl group and an azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the formation of the azabicyclohexane core followed by the introduction of the bromophenyl group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the azabicyclohexane structure. The bromophenyl group can then be introduced via a substitution reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced azabicyclohexane derivative.

    Substitution: Formation of substituted azabicyclohexane derivatives with various functional groups.

Scientific Research Applications

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets within the target, while the azabicyclohexane core provides structural rigidity. This interaction can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure and the presence of both a bromophenyl group and an azabicyclohexane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H/t9-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRMJIFWPPXPBN-XQKZEKTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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